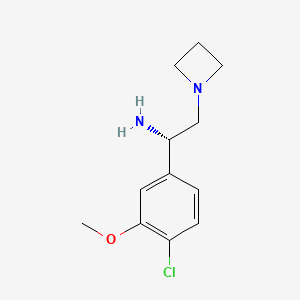
1-(4-Benzyl-morpholin-2 yl)-pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, and a pentanone chain attached to the carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylmorpholine with pentanone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound.
化学反応の分析
Types of Reactions
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(4-Benzyl-morpholin-2-yl)-ethan-1-one
- 1-(4-Benzyl-morpholin-2-yl)-propan-1-one
- 1-(4-Benzyl-morpholin-2-yl)-butan-1-one
Uniqueness
1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is unique due to its specific structural features, such as the length of the pentanone chain and the presence of the benzyl group
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
1-(4-benzylmorpholin-2-yl)pentan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-9-15(18)16-13-17(10-11-19-16)12-14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3 |
InChIキー |
UZKLZXSRFSTCHI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophen-3-yl]-acetic acid ethyl ester](/img/structure/B8419389.png)


![N-[2-Methyl-2-(piperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8419421.png)

![3-{[4-(Trifluoromethyl)benzyl]amino}pyridine-4-carboxylic acid](/img/structure/B8419454.png)


![(3,4-Bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol](/img/structure/B8419466.png)
![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)

